3-(biphenyl-4-ylcarbonyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
3-(BIPHENYL-4-YLCARBONYL)-6,8,8,9-TETRAMETHYL-6,7,8,9-TETRAHYDRO-2{H}-PYRANO[3,2-{G}]QUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a biphenyl group with a pyranoquinoline core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BIPHENYL-4-YLCARBONYL)-6,8,8,9-TETRAMETHYL-6,7,8,9-TETRAHYDRO-2{H}-PYRANO[3,2-{G}]QUINOLIN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of biphenyl-4-carboxylic acid with a suitable quinoline derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid or zinc bromide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and methods such as direct carbonylation and catalyst-free synthesis are explored to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(BIPHENYL-4-YLCARBONYL)-6,8,8,9-TETRAMETHYL-6,7,8,9-TETRAHYDRO-2{H}-PYRANO[3,2-{G}]QUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and halogenated quinoline compounds. These products are often used as intermediates in further chemical synthesis and drug development .
Scientific Research Applications
3-(BIPHENYL-4-YLCARBONYL)-6,8,8,9-TETRAMETHYL-6,7,8,9-TETRAHYDRO-2{H}-PYRANO[3,2-{G}]QUINOLIN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 3-(BIPHENYL-4-YLCARBONYL)-6,8,8,9-TETRAMETHYL-6,7,8,9-TETRAHYDRO-2{H}-PYRANO[3,2-{G}]QUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Phenanthridine: Another nitrogen-containing heterocycle with biological significance.
Uniqueness
What sets 3-(BIPHENYL-4-YLCARBONYL)-6,8,8,9-TETRAMETHYL-6,7,8,9-TETRAHYDRO-2{H}-PYRANO[3,2-{G}]QUINOLIN-2-ONE apart is its unique combination of a biphenyl group with a pyranoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H27NO3 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(4-phenylbenzoyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C29H27NO3/c1-18-17-29(2,3)30(4)25-16-26-22(14-23(18)25)15-24(28(32)33-26)27(31)21-12-10-20(11-13-21)19-8-6-5-7-9-19/h5-16,18H,17H2,1-4H3 |
InChI Key |
LNKDBUWCFZOZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C)(C)C |
Origin of Product |
United States |
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